Thymidine 3',5'-Diphosphate Disodium Salt

Description

Contextualization as a Deoxynucleotide Derivative

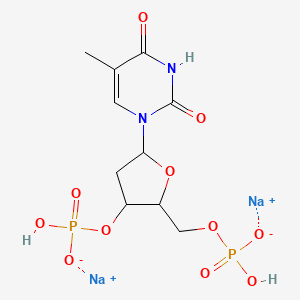

Thymidine (B127349) 3',5'-diphosphate is a derivative of the deoxynucleoside thymidine. Structurally, it consists of a thymine (B56734) base attached to a deoxyribose sugar, which is in turn esterified with phosphate (B84403) groups at both the 3' and 5' positions of the sugar ring. drugbank.comnih.gov The presence of these two phosphate groups is a distinguishing feature, differentiating it from the more commonly discussed thymidine monophosphate (TMP) and thymidine triphosphate (TTP) which are direct precursors in DNA synthesis. drugbank.comnih.gov The disodium (B8443419) salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental conditions. The free acid form of the compound is known to be prone to instability. medchemexpress.com

Table 1: Chemical Properties of Thymidine 3',5'-Diphosphate and its Salts

| Property | Value |

|---|---|

| Chemical Formula | C10H16N2O11P2 (Free Acid) |

| Molecular Weight | 402.19 g/mol (Free Acid) |

| CAS Number (Disodium Salt) | 108322-12-9 |

| CAS Number (Free Acid) | 2863-04-9 |

| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate |

Data sourced from multiple chemical databases.

Historical Perspectives in Nucleotide Metabolism Studies

Historically, Thymidine 3',5'-diphosphate has been instrumental as a model compound for investigating the mechanisms of DNA strand breakage. Landmark studies utilized this molecule to understand how ionizing radiation damages DNA. tandfonline.comtandfonline.com Researchers found that reactions leading to the release of inorganic phosphate from thymidine 3',5'-diphosphate were analogous to the reactions that cause breaks in the sugar-phosphate backbone of DNA. tandfonline.comtandfonline.com

These seminal studies irradiated aqueous solutions of thymidine 3',5'-diphosphate and observed the liberation of phosphate, effectively mimicking a strand break. tandfonline.com This approach allowed for a detailed chemical analysis of the damage processes, identifying the roles of different reactive species and the specific sites of attack on the deoxyribose moiety. tandfonline.com This foundational work provided critical insights into the chemical basis of DNA damage and repair, a cornerstone of radiobiology and cancer research.

Significance in Contemporary Molecular and Enzymological Research

In the realm of modern molecular and enzymological research, Thymidine 3',5'-diphosphate is widely recognized as a potent inhibitor of specific nucleases. Its most notable and well-characterized interaction is with Staphylococcal nuclease (SNase). nih.govnih.govpnas.org The structural similarity of thymidine 3',5'-diphosphate to the DNA backbone allows it to bind to the active site of SNase, but its stability prevents the enzyme from completing its catalytic cycle, thus acting as a competitive inhibitor. nih.govnih.gov

The study of the Staphylococcal nuclease-thymidine 3',5'-diphosphate complex has been a model system for understanding enzyme-substrate interactions and catalytic mechanisms. nih.govpnas.org High-resolution X-ray crystallography and NMR spectroscopy of this complex have provided a detailed picture of the active site, revealing the critical amino acid residues involved in binding and catalysis. nih.govnih.gov These studies have been fundamental in elucidating how enzymes recognize their substrates with high specificity and the intricate chemical steps involved in phosphodiester bond hydrolysis. nih.gov

More recently, research has identified Thymidine 3',5'-diphosphate as a selective inhibitor of Staphylococcal nuclease and tudor domain containing 1 (SND1). medchemexpress.com SND1 is a multifunctional enzyme implicated in various cellular processes, including gene regulation and RNA interference. medchemexpress.com The ability of thymidine 3',5'-diphosphate to inhibit SND1 has opened new avenues for investigating the role of this enzyme in disease, particularly in cancer, where SND1 is often overexpressed. medchemexpress.com

Overview of Key Research Domains Involving Thymidine 3',5'-Diphosphate

The utility of Thymidine 3',5'-diphosphate spans several key research domains:

Enzyme Inhibition and Mechanism Studies: It serves as a classic competitive inhibitor for studying the kinetics and mechanism of nucleases, most notably Staphylococcal nuclease. nih.govnih.gov Computer simulations based on its interaction with SNase have further refined our understanding of the enzymatic reaction pathway. tandfonline.com

Structural Biology: The stable complex formed between Thymidine 3',5'-diphosphate and enzymes like Staphylococcal nuclease provides an excellent subject for X-ray crystallography and NMR studies to determine the three-dimensional structure of enzyme active sites. nih.govnih.govpdbj.org

Cancer Research: As a selective inhibitor of SND1, it is used as a tool to probe the function of this enzyme in cancer cell proliferation and to explore its potential as a therapeutic target. medchemexpress.com Research has shown it exhibits anti-tumor efficacy in vivo. medchemexpress.com

DNA Damage and Repair Studies: Its historical and continued use as a model for DNA strand breaks allows for detailed investigation into the chemical mechanisms of DNA damage by various agents and the subsequent cellular repair pathways. tandfonline.comtandfonline.comnih.govresearchgate.net

Table 2: Key Research Applications of Thymidine 3',5'-Diphosphate

| Research Domain | Specific Application | Key Findings |

|---|---|---|

| Enzymology | Competitive inhibitor of Staphylococcal nuclease. | Elucidation of the enzyme's active site and catalytic mechanism. |

| Structural Biology | Formation of stable complexes with enzymes. | High-resolution structures of enzyme-inhibitor complexes. |

| Cancer Biology | Selective inhibitor of SND1. | Investigation of SND1's role in tumor progression. |

| Radiobiology | Model compound for DNA strand breaks. | Understanding the chemical basis of radiation-induced DNA damage. |

This table summarizes the primary research areas where Thymidine 3',5'-diphosphate is a crucial tool.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWRJOJVLPPMM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymological Investigations of Thymidine 3 ,5 Diphosphate

Thymidine (B127349) 3',5'-Diphosphate as an Enzymatic Substrate or Product

The role of thymidine 3',5'-diphosphate in enzymatic reactions is primarily understood through its interactions with enzymes that cleave phosphodiester bonds and its context within the broader pathways of nucleotide synthesis and degradation.

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of phosphodiester bonds, playing critical roles in various cellular processes, including signal transduction and nucleic acid metabolism. nih.govnih.gov The interaction of thymidine 3',5'-diphosphate with specific phosphodiesterases provides insight into the substrate specificity and catalytic mechanisms of these enzymes.

Calf spleen phosphodiesterase is an exonuclease that hydrolyzes oligonucleotide substrates in the 5'→3' direction. youtube.com Its substrate specificity has been explored using various nucleotide analogues. Research involving thymidine-3'-(4-nitrophenyl)phosphate derivatives has shown that the presence of a 5'-hydroxyl group on the substrate is not essential for the hydrolytic action of this enzyme. nih.gov This finding suggests a degree of flexibility in the enzyme's active site concerning the 5' position of the thymidine nucleotide substrate. Early studies also documented the stepwise degradation of thymidine oligonucleotides by spleen phosphodiesterase, highlighting its role in nucleotide catabolism. acs.org

Human tyrosyl-DNA phosphodiesterase 1 (TDP1) is a repair enzyme belonging to the phospholipase D superfamily. wikipedia.orgnih.gov Its primary role is to resolve stalled topoisomerase I-DNA complexes by hydrolyzing the phosphodiester bond between the tyrosine residue of the topoisomerase and the 3'-phosphate of the DNA. wikipedia.orgnih.gov This action is crucial for repairing DNA lesions and countering the effects of certain anticancer drugs. wikipedia.orgresearchgate.net

To facilitate the study of its enzymatic mechanism and to screen for inhibitors, a continuous colorimetric assay was developed. nih.gov This assay utilizes p-nitrophenyl-thymidine-3'-phosphate, a structural analogue of the natural substrate, to measure TDP1 activity. Kinetic analysis of a purified recombinant human TDP1 variant demonstrated that the enzyme cleaves this substrate with defined kinetic parameters. nih.gov

Table 1: Kinetic Parameters of Human TDP1 with an Analogous Substrate

| Substrate | Enzyme | Km (μM) | kcat (min-1) |

| p-Nitrophenyl-thymidine-3'-phosphate | Purified recombinant human TDPNΔ39 | 211.14 ± 23.83 | 8.82 ± 0.57 |

Data sourced from a study using a continuous colorimetric assay in the presence of Mn²⁺. nih.gov

Nucleotide metabolism comprises two main types of pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle preformed bases and nucleosides. nih.govsdu.dk These pathways are essential for providing the building blocks for DNA and RNA synthesis and repair. nih.gov

The pyrimidine (B1678525) salvage pathway is a crucial cellular process for recycling pyrimidine bases (cytosine, thymine (B56734), and uracil) and their corresponding nucleosides. youtube.com A key enzyme in this pathway is thymidine kinase, which phosphorylates thymidine to generate thymidine monophosphate (dTMP). nih.gov Subsequently, thymidylate kinase catalyzes the phosphorylation of dTMP to thymidine 5'-diphosphate (dTDP), which is then converted to thymidine 5'-triphosphate (dTTP) for incorporation into DNA. youtube.com

Thymidine 3',5'-diphosphate is not a canonical intermediate in the primary de novo or salvage pathways of pyrimidine nucleotide synthesis. youtube.comyoutube.com The central route for thymidine nucleotide production proceeds through the 5'-phosphorylated forms. However, thymidine 3',5'-diphosphate has been identified as a selective inhibitor of other enzymes, such as staphylococcal nuclease and the human tudor domain containing 1 (SND1), indicating it has distinct biological activities. medchemexpress.com The regulation of pyrimidine metabolism is complex, with enzymes like thymidine phosphorylase playing a catabolic role by converting thymidine to thymine and 2-deoxy-D-ribose-1-phosphate, thereby influencing the available pool of thymidine for the salvage pathway. mdpi.com

Involvement in Nucleotide Metabolism Pathways

Interconversion by Specific Nucleotidyltransferases

The cellular pool of thymidine phosphates, including thymidine diphosphate (B83284), is maintained through a series of phosphorylation events catalyzed by specific transferase enzymes known as kinases. The synthesis pathway typically begins with thymidine (dT), which is converted into various phosphorylated forms.

The initial and critical step in the salvage pathway is the phosphorylation of thymidine to deoxythymidine monophosphate (dTMP). This reaction is primarily catalyzed by the cytosolic enzyme Thymidine Kinase 1 (TK1). nih.gov Subsequent phosphorylation of dTMP to deoxythymidine diphosphate (dTDP) is carried out by thymidylate kinase. Further phosphorylation can then convert dTDP to deoxythymidine triphosphate (dTTP). nih.gov Studies have demonstrated that supplementing cells with thymidine leads to a measurable increase in the intracellular concentrations of dTMP, dTDP, and dTTP, confirming the activity of this kinase-mediated interconversion pathway. nih.gov

Alternatively, dTMP can be produced via a de novo synthesis pathway, where deoxyuridine monophosphate (dUMP) is converted to dTMP by the enzyme thymidylate synthase. taylorandfrancis.com These interconnected pathways, governed by specific kinases and synthases, ensure the availability of thymidine nucleotides for various cellular processes.

Thymidine 3',5'-Diphosphate as an Enzymatic Inhibitor

Thymidine 3',5'-diphosphate (pdTp) is a well-characterized inhibitor of several key enzymes, demonstrating its utility as a tool in biochemical and structural biology research.

Inhibition of Staphylococcal Nuclease (SNase)

Thymidine 3',5'-diphosphate is a potent competitive inhibitor of Staphylococcal Nuclease (SNase), an enzyme that hydrolyzes DNA and RNA.

As a competitive inhibitor, Thymidine 3',5'-diphosphate binds to the active site of SNase, preventing the binding of its natural nucleic acid substrates. This inhibition is dependent on the presence of a Calcium ion (Ca²⁺), which is essential for the catalytic activity of the nuclease. The inhibitor mimics the structure of the phosphodiester backbone of a nucleic acid substrate, allowing it to occupy the active site and block the enzyme's function. The binding affinity of this inhibitor is high, making it a powerful tool for studying the enzyme's mechanism.

High-resolution X-ray crystallography studies of the SNase-pdTp-Ca²⁺ ternary complex have provided detailed insights into the molecular interactions responsible for the potent inhibition. The structure, resolved to 1.5 Å, reveals a precise network of interactions that lock the inhibitor in the active site.

Key interactions include:

Calcium Ion Coordination : A crucial Ca²⁺ ion is positioned to interact with the 5'-phosphate group of the inhibitor, polarizing the phosphodiester bond.

Guanidinium (B1211019) Group Interactions : The guanidinium groups of two arginine residues, Arg-35 and Arg-87, form multiple hydrogen bonds with the oxygen atoms of the 5'-phosphate group. These interactions are critical for both binding the inhibitor and are thought to play a role in stabilizing the transition state during catalysis with a true substrate.

Role of Glutamic Acid : The carboxylate group of Glutamic acid-43 (Glu-43) is positioned to act as a general base, accepting a proton from a water molecule poised for nucleophilic attack on the phosphorus atom.

The conformation of the bound inhibitor is a high-anti glycosidic bond angle with a C2'-endo sugar pucker. This intricate arrangement of ionic and hydrogen bonds explains the high stability of the enzyme-inhibitor complex and provides a structural foundation for the proposed catalytic mechanism of the enzyme.

| Interacting Component | Role in Inhibition | Reference(s) |

| Ca²⁺ Ion | Polarizes the 5'-phosphate group of the inhibitor. | |

| Arg-35 | Forms hydrogen bonds with the 5'-phosphate group. | |

| Arg-87 | Forms hydrogen bonds with the 5'-phosphate group and may act as a proton donor. | |

| Glu-43 | Positions a water molecule for nucleophilic attack. | |

| Tyr-85, Tyr-113, Tyr-115 | Form intermolecular Nuclear Overhauser Effects (NOEs) with inhibitor protons, defining its position in the active site. |

Inhibition of Tudor Domain Containing 1 (SND1)

Thymidine 3',5'-diphosphate also functions as a selective inhibitor of Tudor domain containing 1 (SND1), also known as staphylococcal nuclease and tudor domain containing 1.

SND1 is a multifunctional enzyme involved in gene regulation and is overexpressed in various cancers, making it a target for therapeutic research. Thymidine 3',5'-diphosphate selectively inhibits the nuclease activity of SND1. Research has shown that this inhibition has downstream effects on cellular signaling pathways. For instance, treatment with the inhibitor can significantly reduce the expression and nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation and cell survival, in hepatocytes.

Downstream Molecular Effects of SND1 Inhibition, e.g., p65 Nuclear Translocation

The inhibition of SND1's enzymatic activity by thymidine 3',5'-diphosphate leads to significant downstream molecular consequences. One of the most well-documented effects is the reduction of nuclear translocation of the p65 subunit of the nuclear factor kappa B (NF-κB) transcription factor. medchemexpress.com

Inhibition of SND1 by thymidine 3',5'-diphosphate has been shown to significantly decrease the expression levels of p65 and its subsequent movement into the nucleus in hepatocytes. medchemexpress.com NF-κB is a critical regulator of inflammatory responses, and its activation is dependent on the translocation of its subunits, such as p65, from the cytoplasm to the nucleus. By inhibiting SND1, thymidine 3',5'-diphosphate effectively disrupts this pathway, leading to a dampening of the inflammatory response mediated by NF-κB. This effect underscores the potential of targeting SND1 with inhibitors like thymidine 3',5'-diphosphate to modulate inflammatory signaling pathways.

Inhibition of Deoxyribonucleases (DNases)

The nuclease activity of SND1 classifies it as a type of deoxyribonuclease (DNase). Therefore, the inhibitory action of thymidine 3',5'-diphosphate on SND1 is a prime example of its ability to inhibit DNases. medchemexpress.com However, the broader inhibitory profile of thymidine 3',5'-diphosphate against other distinct DNases, such as DNase I and DNase II, is an area that requires more extensive investigation. While the compound is a known inhibitor of the staphylococcal nuclease domain, its efficacy against a wider range of DNases from different sources and with varied substrate specificities is not yet comprehensively characterized in the available scientific literature.

Broad-Spectrum Enzyme Inhibition Profiles in Nucleotide-Binding Domains

Given that thymidine 3',5'-diphosphate is a nucleotide analog, it possesses the structural potential to interact with a variety of enzymes that feature nucleotide-binding domains. These enzymes are ubiquitous in cellular metabolism and signaling, playing roles in processes ranging from energy transfer to signal transduction.

Studies have shown that nucleotide analogues with 3'-phosphate groups can act as tight-binding inhibitors of enzymes like nucleoside diphosphate (NDP) kinase. nih.gov These analogues can be regarded as structural mimics of enzyme-bound ADP and can competitively inhibit the natural substrates of the kinase. nih.gov This suggests that thymidine 3',5'-diphosphate may have a similar inhibitory potential against other kinases and enzymes that bind nucleotides. However, a comprehensive profile of its broad-spectrum inhibitory activity against a diverse range of enzymes with nucleotide-binding domains is not yet fully established. Further research is necessary to explore the full extent of its interactions with this large and varied class of enzymes.

Molecular Interactions and Structural Biology of Thymidine 3 ,5 Diphosphate

Protein-Ligand Binding Analysis

The binding of Thymidine (B127349) 3',5'-diphosphate to nucleotide-binding proteins is a key aspect of its biochemical role, primarily as a competitive inhibitor.

Thymidine 3',5'-diphosphate is a well-established selective inhibitor of Staphylococcal nuclease. medchemexpress.comabmole.commedchemexpress.comtargetmol.com It acts as a competitive inhibitor, binding to the enzyme's active site and preventing the hydrolysis of its natural DNA or RNA substrates. nih.govnih.gov The formation of a stable ternary complex involving the nuclease, a Ca²⁺ ion, and the inhibitor molecule is a critical feature of this interaction. nih.govnih.gov This inhibitory binding has made it an invaluable compound for structural studies aimed at elucidating the enzyme's catalytic mechanism. nih.govnih.gov While its role as a potent inhibitor is frequently cited in structural and mechanistic studies, specific quantitative values for its dissociation constant (K_d) or inhibition constant (K_i) are not prominently detailed in the surveyed literature.

An extensive review of the scientific literature did not yield specific studies describing cooperative binding phenomena between Thymidine 3',5'-diphosphate and helicase enzymes. While cooperativity in nucleotide binding is a known characteristic of some helicases, this has been documented for other nucleotides, and specific data for Thymidine 3',5'-diphosphate is not available.

Three-Dimensional Structural Characterization of Complexes

The precise three-dimensional arrangement of Thymidine 3',5'-diphosphate within enzyme active sites has been determined using high-resolution biophysical techniques, providing a static and dynamic picture of its binding mode.

The three-dimensional structure of Thymidine 3',5'-diphosphate (pdTp) bound to Staphylococcal nuclease has been determined to a resolution of 1.5 Å by X-ray crystallography. nih.govnih.gov These studies reveal that the inhibitor sits (B43327) in the enzyme's active site, anchored by a network of interactions. The 5'-phosphate group is coordinated by a Ca²⁺ ion and participates in hydrogen bonds with the guanidinium (B1211019) groups of two key arginine residues, Arg-35 and Arg-87. nih.gov These arginine residues play a dual role, both holding the inhibitor in place and contributing to the catalytic mechanism of the enzyme. nih.gov The structure of this enzyme-inhibitor complex has been fundamental in proposing a detailed mechanism of action for the nuclease, where the carboxylate of Glutamate-43 (Glu-43) is positioned to act as a general base to activate a water molecule for nucleophilic attack on the substrate's phosphorus atom. nih.govnih.gov

However, crystallographic studies also revealed that the conformation of the bound inhibitor can be influenced by interactions within the crystal lattice, which may not represent the true conformation in a solution environment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to define the conformation of enzyme-bound Thymidine 3',5'-diphosphate in solution, offering a more dynamic picture than crystallography. nih.gov Studies on the ternary complex of Staphylococcal nuclease, Ca²⁺, and pdTp used intermolecular Nuclear Overhauser Effect (NOE) data to establish distances between the inhibitor and protein side chains. nih.gov Specifically, 19 intermolecular NOEs were identified between the inhibitor and the ring protons of Tyr-85, Tyr-113, and Tyr-115. nih.gov

These NMR studies determined the precise torsion angles of the bound inhibitor, revealing a conformation characterized by a high-anti glycosidic bond (χ) and a C2' endo/O1' endo sugar pucker. This conformation differs significantly from that observed in the crystal structure, particularly around the C4'-C5' (γ) and C5'-O5' (β) bonds, which are distorted in the crystal due to lattice interactions. nih.gov

| Torsion Angle | Definition | NMR (Solution) Value | X-ray (Crystal) Value |

|---|---|---|---|

| β (beta) | C5'-O5' bond | 92 ± 8° or 274 ± 3° | 136 ± 10° |

| γ (gamma) | C4'-C5' bond | 301 ± 29° | 186 ± 12° |

| δ (delta) | Sugar Pucker | 143 ± 2° | - |

| ε (epsilon) | C3'-O3' bond | 273 ± 4° | - |

| χ (chi) | Glycosidic Bond | 58 ± 10° | - |

Computational Approaches to Molecular Interactions

Computational methods have been instrumental in bridging the gap between crystallographic and NMR data to produce a refined model of the enzyme-inhibitor complex. A procedure known as "NMR docking" was used to place the accurate solution-state conformation of Thymidine 3',5'-diphosphate, as determined by NMR, into the X-ray structure of the Staphylococcal nuclease enzyme. nih.gov

Following the initial docking, energy minimization calculations were performed to remove any unfavorable van der Waals overlaps between the ligand and the protein. nih.gov This computational refinement resulted in a final model where the 5'-phosphate group's position remained consistent with the X-ray structure, maintaining its crucial hydrogen bonds with Arg-35 and Arg-87. However, the thymine (B56734) ring, deoxyribose sugar, and 3'-phosphate were significantly displaced from their crystallographic positions. In this refined model, the 3'-phosphate forms hydrogen bonds with Lys-49, and the repositioned thymine ring can form a hydrogen bond with Tyr-115, interactions not observed in the original crystal structure. nih.gov Subsequent molecular dynamics and further energy minimization did not significantly alter this docked structure, indicating it represents a stable, global energy minimum. nih.gov

Molecular Docking Simulations of Thymidine 3',5'-Diphosphate with Target Enzymes

Molecular docking simulations, often in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR), have been instrumental in defining the binding mode of thymidine 3',5'-diphosphate to its target enzymes. A notable example is its interaction with staphylococcal nuclease, for which it acts as a competitive inhibitor. nih.gov

Initial X-ray crystallography studies of the staphylococcal nuclease-Ca²⁺-thymidine 3',5'-diphosphate ternary complex revealed a conformation of the bound inhibitor that was influenced by interactions with adjacent enzyme molecules in the crystal lattice. nih.gov To determine the conformation in a solution environment, which is more biologically relevant, an NMR docking procedure was employed. This involved using distance constraints obtained from paramagnetic effects and Nuclear Overhauser Effect (NOE) studies to guide the docking of the inhibitor into the enzyme's X-ray structure. nih.gov

The resulting solution-state conformation of the enzyme-bound thymidine 3',5'-diphosphate was found to be distinct from that observed in the crystal structure. Key conformational differences were noted around the C4'-C5' and C5'-O5' bonds of the deoxyribose sugar. nih.gov The refined structure, achieved through energy minimization and molecular dynamics, showed no significant further changes, suggesting it represents a stable, global energy minimum for the bound state. nih.gov This "undistorted" conformation highlights the importance of specific intermolecular NOEs between the inhibitor and aromatic ring protons of tyrosine residues Tyr-85, Tyr-113, and Tyr-115 in the enzyme's active site. nih.gov The 5'-phosphate group, which is coordinated to a metal ion, maintains its position and its crucial hydrogen bonding interactions with Arginine-35 and Arginine-87. nih.govnih.gov

| Torsion Angle | Description | Value (°) | Conformation |

|---|---|---|---|

| χ (chi) | Glycosidic bond (O4'-C1'-N1-C2) | 58 ± 10 | High-anti |

| δ (delta) | Sugar pucker (C5'-C4'-C3'-O3') | 143 ± 2 | C2' endo/O1' endo |

| ε (epsilon) | C3'-O3' bond | 273 ± 4 | (-) synclinal |

| γ (gamma) | C4'-C5' bond | 301 ± 29 | trans, gauche |

| β (beta) | C5'-O5' bond | 92 ± 8 or 274 ± 3 | (-) or (+) clinal |

Ab Initio Studies of Cations and Radicals Derived from Thymidine 3',5'-Diphosphate

Ab initio quantum chemical calculations have been performed to investigate the intrinsic properties of cations and radicals derived from thymidine 3',5'-diphosphoric acid, the parent acid of the disodium (B8443419) salt. These studies are crucial for predicting the regioselectivity of DNA damage that can be caused by electrophilic and radical agents. scite.aiacs.orgnih.gov By calculating the relative stabilities of various isomeric cations and radicals, researchers can identify the most probable sites of molecular damage. scite.ai

The calculations, employing methods such as Hartree-Fock (HF/3-21G) and Density Functional Theory (DFT at the B3LYP/6-31G//HF/3-21G* level), have analyzed the geometric parameters and relative stabilities of these reactive species. scite.aiacs.org The findings indicate specific sites on the deoxyribose ring and the thymine base that are particularly susceptible to attack. scite.ainih.gov

The research identified the most probable sites for the abstraction of a hydride ion (H⁻) and a hydrogen atom (H•). scite.aiacs.org This allows for predictions about how carcinogenic agents might damage different parts of the nucleotide. scite.ai

| Type of Attack | Attacking Species | Most Probable Abstraction Sites |

|---|---|---|

| Electrophilic | Hydride-ion (H⁻) abstraction | 1', 2', 5-Me |

| Radical | H-atom (H•) abstraction | 4', 5', 5-Me |

These theoretical studies provide a foundational understanding of the chemical reactivity of the thymidine 3',5'-diphosphate molecule, which is essential for fields such as toxicology and drug design. scite.ai

Influence on Protein Conformational Dynamics

The binding of a ligand like thymidine 3',5'-diphosphate can induce significant changes in the conformational dynamics of a protein, affecting its secondary and tertiary structures. These changes are fundamental to the protein's function and inhibition.

Effects on Secondary and Tertiary Structures of Enzymes upon Binding

The interaction of thymidine 3',5'-diphosphate with staphylococcal nuclease provides a clear example of how a small molecule can influence enzyme structure. The binding of this inhibitor, along with a Ca²⁺ ion, leads to a highly ordered and rigid active site. nih.gov This is a hallmark of enzyme-inhibitor complexes where the ligand locks the enzyme into a specific conformation.

The structure of the enzyme-inhibitor complex, resolved at high resolution, shows that the binding of thymidine 3',5'-diphosphate orients key amino acid residues in a precise manner to facilitate interactions. nih.gov The carboxylate group of Glutamic acid-43 is positioned to interact with a water molecule, while the guanidinium groups of Arginine-35 and Arginine-87 form multiple hydrogen bonds with the phosphate (B84403) oxygen atoms of the inhibitor. nih.gov

Synthetic Methodologies and Chemical Derivatization for Research Applications

Chemical Synthesis of Thymidine (B127349) 3',5'-Diphosphate

The chemical synthesis of asymmetrically phosphorylated nucleosides like Thymidine 3',5'-Diphosphate presents significant challenges, primarily in achieving regioselectivity at the 3' and 5' hydroxyl groups of the deoxyribose sugar.

Established Synthetic Pathways for Nucleotide Diphosphates

The synthesis of nucleotide diphosphates has traditionally relied on multi-step procedures that necessitate the use of protecting groups to ensure phosphorylation occurs at the desired positions. A common strategy involves the initial synthesis of a nucleoside monophosphate, which is then activated and coupled with another phosphate (B84403) donor.

One established method for forming the pyrophosphate bond is the phosphoramidite (B1245037) approach. This involves the reaction of a protected nucleoside with a phosphoramidite reagent, followed by oxidation to yield the phosphotriester. Subsequent deprotection and further phosphorylation steps can lead to the desired diphosphate (B83284). However, controlling the regioselectivity for asymmetrical diphosphates like the 3',5' derivative requires a carefully planned protecting group strategy.

A more direct approach for the synthesis of nucleoside 5'-diphosphates involves the reaction of a 5'-O-activated nucleoside, such as a 5'-O-tosyl derivative, with a pyrophosphate salt. acs.org This method, however, is primarily suited for symmetrical diphosphates or requires orthogonal protection of the 3'-hydroxyl group to achieve the desired 3',5'-diphosphate.

The challenges in chemical synthesis often include:

Regioselectivity: Distinguishing between the 3'- and 5'-hydroxyl groups of the nucleoside.

Purification: The separation of the desired product from starting materials and side products can be complex.

Synthesis of Asymmetrically Phosphorylated Derivatives

The specific synthesis of Thymidine 3',5'-diphosphate requires a method that can selectively phosphorylate both the 3' and 5' positions. A key approach involves the use of specific phosphorylating agents and a well-defined reaction sequence.

A significant contribution to this area was the development of a method for the synthesis of modified nucleoside 3',5'-bisphosphates. acs.org This methodology can be adapted for thymidine. The general strategy involves the sequential phosphorylation of the nucleoside. For instance, the 5'-hydroxyl group can be selectively phosphorylated first, often using a bulky protecting group on the 3'-position. After removal of the 3'-protecting group, the second phosphorylation can be carried out.

Alternatively, a one-pot synthesis can be envisioned where different phosphorylating agents with varying reactivity are used. However, controlling the stoichiometry and reaction conditions is crucial to prevent the formation of undesired byproducts. The synthesis of 3'-S-phosphorothiolate linkages, a related modification, highlights the intricate chemical steps required for such specific substitutions, often starting with the creation of an anhydronucleoside intermediate. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for producing Thymidine 3',5'-Diphosphate and its analogs. These biocatalytic approaches often proceed under mild conditions and without the need for extensive protecting group manipulations.

The primary enzymatic route to Thymidine 5'-diphosphate involves a two-step phosphorylation cascade. wikipedia.org First, Thymidine Kinase (TK) catalyzes the transfer of a phosphate group from a donor, typically ATP, to the 5' position of thymidine, yielding Thymidine 5'-monophosphate (TMP). wikipedia.orgwikipedia.org Subsequently, Thymidylate Kinase (TMPK) specifically phosphorylates TMP to produce Thymidine 5'-diphosphate (TDP). wikipedia.orgwikipedia.orgiaea.org To obtain the 3',5'-diphosphate, a different enzymatic activity is required for the 3' phosphorylation.

One powerful enzyme for this purpose is T4 RNA ligase . This enzyme can catalyze the ATP-dependent addition of a 2'-deoxyribonucleoside 3',5'-bisphosphate to the 3'-hydroxyl end of an oligodeoxyribonucleotide. nih.govacs.org This reaction demonstrates the enzyme's ability to handle 3',5'-diphosphorylated substrates. The reverse reaction, or a similar ligation mechanism, can be envisioned for the synthesis of the monomeric 3',5'-diphosphate. Specifically, T4 RNA ligase can join 2'-deoxyribonucleoside 3',5'-bisphosphates, including that of thymidine (dThd), to the 3' end of DNA oligomers. nih.gov

| Enzyme | Substrate | Product | Key Features |

| Thymidine Kinase (TK) | Thymidine, ATP | Thymidine 5'-monophosphate (TMP), ADP | Initiates the phosphorylation cascade. wikipedia.orgwikipedia.org |

| Thymidylate Kinase (TMPK) | TMP, ATP | Thymidine 5'-diphosphate (TDP), ADP | Specific for the phosphorylation of TMP. wikipedia.orgwikipedia.orgiaea.org |

| T4 RNA Ligase | 2'-deoxyribonucleoside 3',5'-bisphosphate, Oligodeoxyribonucleotide | Lengthened Oligodeoxyribonucleotide | Demonstrates utility in forming 3'-5' phosphodiester bonds involving a 3',5'-diphosphorylated monomer. nih.govacs.org |

Generation of Analogs and Modified Forms for Substrate Specificity Studies

The study of enzymes involved in nucleotide metabolism often requires a variety of substrate analogs to probe their specificity and mechanism. Biocatalytic approaches are particularly well-suited for generating these modified forms.

The substrate specificity of kinases can be exploited or engineered to produce analogs of Thymidine 3',5'-diphosphate. For example, while human thymidine kinase 1 (TK1) is highly specific for thymidine, viral TKs, such as the one from Herpes Simplex Virus, exhibit broader substrate specificity and can phosphorylate a wider range of pyrimidine (B1678525) and purine (B94841) analogs. nih.gov This promiscuity can be harnessed to generate 5'-phosphorylated analogs, which can then be subjected to a second phosphorylation at the 3' position.

Furthermore, site-directed mutagenesis of kinases can alter their substrate preferences. For instance, by mutating key residues in the active site of human deoxycytidine kinase (dCK), an enzyme that does not normally phosphorylate thymidine, researchers have successfully endowed it with thymidine kinase activity. nih.gov This engineered enzyme could then be used to produce modified thymidine monophosphates, the precursors to diphosphate analogs.

The generation of analogs can involve modifications at several positions:

The Nucleobase: Introduction of substituents at the C5 position of the thymine (B56734) ring.

The Sugar Moiety: Alterations to the deoxyribose ring.

The Phosphate Groups: Replacement of oxygen atoms with sulfur (phosphorothioates) or other groups.

Preparation of Labeled Thymidine 3',5'-Diphosphate for Biochemical Probes

Labeled versions of Thymidine 3',5'-Diphosphate are invaluable tools for tracking its metabolic fate, for use in enzyme assays, and as probes in molecular biology. Labeling can be achieved through the introduction of radioisotopes or fluorescent tags.

Radiolabeling is a common strategy. For instance, the synthesis of [methyl-³H]thymine can be achieved through the hydrogenation of 5-formyl uracil (B121893) with tritium (B154650) gas (³H₂). The resulting radiolabeled thymine can then be enzymatically converted to labeled thymidine and subsequently to its phosphorylated forms. acs.org The use of [³²P]pCp (cytidine 3',5'-bisphosphate with a ³²P label on the 5' phosphate) in conjunction with T4 RNA ligase provides a direct method for the radiolabeling of the 3' end of RNA, and a similar strategy could be adapted for the synthesis of ³²P-labeled Thymidine 3',5'-diphosphate. neb.com

Fluorescent labeling offers a non-radioactive alternative for detection. A common approach is to attach a fluorescent molecule to the nucleoside via a linker. For example, a fluorescent pteridine (B1203161) derivative can be attached to the 3'-OH group of a 5'-protected thymidine. nih.gov After deprotection, the resulting fluorescently labeled thymidine can be enzymatically phosphorylated to the diphosphate. Another strategy involves the introduction of "clickable" functional groups, such as alkynes, into the thymidine molecule. acs.org These can then be reacted with azide-containing fluorescent dyes in a highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.org

| Labeling Strategy | Method | Example Label | Application |

| Radiolabeling | Enzymatic conversion of a radiolabeled precursor. | ³H, ³²P | Tracing metabolic pathways, enzyme assays. acs.orgneb.com |

| Fluorescent Labeling | Covalent attachment of a fluorescent dye via a linker. | Pteridine | Fluorescence-based detection in biochemical assays. nih.gov |

| Click Chemistry | Incorporation of an alkyne group followed by reaction with an azide-labeled fluorophore. | TAMRA-azide | High-efficiency labeling for various applications. acs.org |

Research Applications and Methodological Advancements Utilizing Thymidine 3 ,5 Diphosphate

Development of Enzymatic Assays

The specific structure of thymidine (B127349) 3',5'-diphosphate makes it an ideal substrate analog for various enzymes, particularly nucleases and phosphodiesterases, leading to the development of specialized enzymatic assays.

Thymidine 3',5'-diphosphate is structurally related to substrates used in classic colorimetric assays for phosphodiesterases (PDEs). These assays often employ synthetic substrates where a chromogenic group, such as p-nitrophenol, is linked to a nucleotide. The action of a phosphodiesterase cleaves the phosphodiester bond, releasing the chromophore, which can be quantified spectrophotometrically. worthington-biochem.comnih.gov

A common substrate used in these assays is thymidine 5'-monophosphate p-nitrophenyl ester (pNP-TMP). nih.gov The principle involves the hydrolysis of the ester linkage by a phosphodiesterase, which releases p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to p-nitrophenolate, a yellow-colored compound with a strong absorbance at wavelengths between 400-410 nm. worthington-biochem.comsigmaaldrich.com The rate of increase in absorbance is directly proportional to the phosphodiesterase activity. worthington-biochem.com

The general reaction is as follows: p-Nitrophenyl-O-Nucleotide + H₂O ---(Phosphodiesterase)--> Nucleotide-Phosphate + p-Nitrophenol

Researchers have utilized similar chromogenic substrates like bis(p-nitrophenyl) phosphate (B84403) (bis-pNPP) and p-nitrophenyl phenylphosphonate (B1237145) (pNPPP) to characterize the activity of various phosphodiesterases. nih.govnih.gov For instance, in the characterization of a novel phosphodiesterase (PdeM), bis(pNPP) and pNPPP were used to confirm its phosphodiesterase and phosphonate (B1237965) ester hydrolase activities, respectively. nih.gov The assay conditions, including buffer pH, metal ion cofactors (like Mg²⁺ or Mn²⁺), and temperature, are optimized to ensure maximal enzyme activity and accurate quantification. worthington-biochem.comsigmaaldrich.comnih.gov

Table 1: Examples of Chromogenic Substrates in Phosphodiesterase Assays

| Substrate | Enzyme Type Detected | Detection Principle | Reference |

|---|---|---|---|

| Thymidine 5'-monophosphate p-nitrophenyl ester (pNP-TMP) | Phosphodiesterase, Nuclease | Release of p-nitrophenol, measured at ~405 nm | nih.gov |

| bis(p-Nitrophenyl) Phosphate (bis-pNPP) | Phosphodiesterase | Release of p-nitrophenol from a diester | sigmaaldrich.comnih.gov |

| p-Nitrophenyl Phenylphosphonate (pNPPP) | Phosphonate Ester Hydrolase | Release of p-nitrophenol from a phosphonate ester | nih.gov |

Thymidine 3',5'-diphosphate (pdTp) is a well-characterized competitive inhibitor of Staphylococcal nuclease (SNase). medchemexpress.comnih.gov This inhibitory property is leveraged in the design of fluorescence-based assays for nuclease activity. In these assays, the displacement of an inhibitor like pdTp or the cleavage of a specially designed fluorescent probe can be used to measure enzyme kinetics.

Fluorescence-based assays for nucleases often rely on probes that change their fluorescence properties upon cleavage. A common strategy is Fluorescence Resonance Energy Transfer (FRET), where an oligonucleotide probe is labeled with a fluorophore on one end and a quencher on the other. nih.govyoutube.com In its intact state, the probe's fluorescence is quenched due to the close proximity of the two molecules. When a nuclease cleaves the probe, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. youtube.com

While pdTp itself is not fluorescent, its role as a potent inhibitor is crucial for:

Validating Assay Specificity: By demonstrating that the signal from a fluorescence-based nuclease assay is diminished in the presence of pdTp, researchers can confirm that the observed activity is indeed from the target nuclease (e.g., SNase). medchemexpress.com

Screening for New Inhibitors: A fluorescence assay can be configured to screen for novel nuclease inhibitors. In this setup, a decrease in the fluorescent signal (indicating reduced nuclease activity) would signal a potential hit. Thymidine 3',5'-diphosphate can be used as a positive control in such screens.

Modern nuclease assays utilize various sophisticated probes, including molecular beacons and TaqMan probes, which employ the 5'-nuclease activity of DNA polymerase to generate a fluorescent signal during PCR. nih.govyoutube.combiosearchtech.com These methods provide high specificity and allow for real-time monitoring of nuclease activity. youtube.com

Application in Oligonucleotide Synthesis Research

Oligonucleotide synthesis is a stepwise chemical process, typically performed on a solid support, that builds a DNA or RNA molecule in the 3' to 5' direction using phosphoramidite (B1245037) chemistry. utupub.fiwikipedia.org In this context, thymidine derivatives are fundamental building blocks. While thymidine 3',5'-diphosphate itself is not a standard building block for chain elongation due to the presence of the 3'-phosphate, it is relevant to the broader field of oligonucleotide research.

Studies have explored the use of various thymidine derivatives to introduce modifications or labels into synthetic oligonucleotides. For instance, novel thymidine phosphoramidite synthons have been developed to incorporate primary amino groups at specific internucleoside phosphate positions. researchgate.net This allows for the post-synthetic attachment of reporter molecules or other ligands.

The chemistry of thymidine and its phosphates is central to understanding both chemical synthesis and biological DNA replication. Research comparing the roles of thymidine diphosphate (B83284) (dTDP) and thymidine triphosphate (dTTP) in DNA synthesis has confirmed that dTTP is the direct precursor for DNA polymerase, not dTDP. capes.gov.br Such studies, often employing radiolabeled nucleotides, are crucial for elucidating the precise mechanisms of DNA replication. capes.gov.br The synthesis of modified oligonucleotides, such as those containing selenium for X-ray crystallography studies, also relies on the derivatization of nucleosides like thymidine. nih.gov

Probing Nucleic Acid Structure and Function

Thymidine 3',5'-diphosphate serves as a valuable molecule for investigating the intricate structures of nucleic acids and their interactions with proteins. Its ability to act as a stable analog of a nucleotide within a DNA strand allows it to be used in structural studies, particularly with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

One of the most detailed applications is in the study of the Staphylococcal nuclease enzyme. NMR docking studies have used thymidine 3',5'-diphosphate to determine the precise conformation of the inhibitor when bound to the enzyme's active site. nih.gov These studies revealed a high-anti conformation (χ = 58 ± 10°) and a C2' endo sugar pucker for the bound inhibitor, a different conformation than what was observed in the crystal structure, which was distorted by lattice interactions. nih.gov This highlights the power of using pdTp to refine our understanding of enzyme-substrate interactions at an atomic level.

Furthermore, computational studies have analyzed the stability of cations and radicals derived from thymidine 3',5'-diphosphoric acid. nih.gov Such research helps predict the sites on the deoxyribose sugar and thymine (B56734) base that are most susceptible to damage from electrophilic or radical agents, providing insight into the mechanisms of DNA damage. nih.gov Exogenous thymidine has also been shown to protect against DNA damage by perturbing intracellular nucleotide pools and arresting the cell cycle, allowing more time for DNA repair. nih.gov

Utilizations in Proteomics Research

The field of proteomics, which studies the entire set of proteins in a biological system, benefits from specific molecular tools to investigate protein function and interactions. Thymidine-3',5'-diphosphate, disodium (B8443419) salt is recognized as a useful nucleotide for proteomics research, primarily due to its role as a specific enzyme inhibitor. scbt.com

Its most prominent application in this area is as an inhibitor of Staphylococcal nuclease and Tudor domain containing 1 (SND1), an enzyme implicated in cancer. medchemexpress.com By inhibiting SND1, thymidine 3',5'-diphosphate can be used as a chemical probe in proteomics workflows to:

Identify Protein Targets: It can be used in affinity chromatography experiments where the molecule is immobilized on a resin to capture and identify binding partners from a complex protein lysate.

Study Post-Translational Modifications: By inhibiting specific nucleases, it can help stabilize nucleic acid-protein complexes, allowing for the study of proteins and their modifications that are involved in nucleic acid metabolism.

Functional Proteomics: It can be used to perturb cellular systems to study the downstream effects on protein expression and signaling pathways. For example, inhibition of SND1 by thymidine 3',5'-diphosphate was shown to reduce the expression and nuclear translocation of the p65 subunit of NF-κB, a key regulator of inflammation. medchemexpress.com

Mass Spectrometry and Metabolomics Profiling

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological sample. Mass spectrometry (MS) is a cornerstone technology in this field due to its high sensitivity and resolution. Thymidine 3',5'-diphosphate can be detected and quantified in metabolomic profiles, providing a snapshot of its role in nucleotide metabolism. mdpi.com

In metabolomics studies, cells or tissues are processed to extract metabolites, which are then analyzed, often by liquid chromatography coupled with mass spectrometry (LC-MS). Thymidine 3',5'-diphosphate, with a molecular formula of C₁₀H₁₆N₂O₁₁P₂ and a monoisotopic mass of 402.0229 Da, can be identified by its precise mass-to-charge ratio and fragmentation pattern. nih.govchemscene.com

Its presence and concentration can be indicative of certain metabolic states or perturbations. For example, imbalances in thymidine nucleotide pools are linked to disruptions in DNA synthesis and repair. nih.govnih.gov The metabolic fate of thymidine can also reflect the nutritional sources of bacterioplankton communities. nih.gov Advanced metabolomics techniques, such as stable isotope tracing, can be used to follow the metabolic flux of labeled precursors like serine or glucose into the building blocks of nucleotides, including the thymidine phosphate pool, providing dynamic information about cellular metabolism. aacrjournals.org

Table 2: Key Properties of Thymidine 3',5'-Diphosphate for Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₆N₂O₁₁P₂ | nih.gov |

| Molar Mass | 402.19 g/mol | nih.gov |

| Monoisotopic Mass | 402.02293333 Da | nih.gov |

| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate | nih.gov |

| PubChem CID | 121976 | nih.gov |

Broader Biochemical and Cellular Significance Mechanistic Focus

Role in Cell Signaling Pathways

Thymidine (B127349) 3',5'-diphosphate acts as a regulatory molecule, capable of modulating enzymatic activities and influencing intracellular signaling cascades. Its structure allows it to function as a competitive inhibitor for several key enzymes involved in nucleotide metabolism and signaling.

Regulation of Enzymatic Activities in Cellular Contexts

A primary mechanism through which pdTp exerts its influence is via the inhibition of specific enzymes. A notable example is its role as a selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a component of the miRNA regulatory complex RISC. medchemexpress.com By inhibiting SND1, pdTp can interfere with miRNA-mediated gene silencing pathways.

Another critical target is Poly(ADP-ribose) glycohydrolase (PARG), the primary enzyme responsible for the degradation of poly(ADP-ribose) (PAR), a polymer crucial for DNA repair and signaling cell death. medchemexpress.comfrontiersin.org Inhibition of PARG leads to the accumulation of PAR, which can disrupt the timely repair of DNA and affect cell fate decisions. frontiersin.org The sustained presence of PAR chains on proteins, due to PARG inhibition, can alter cellular signaling responses to DNA damage. frontiersin.org

Interactive Table: Enzymes Regulated by Thymidine 3',5'-Diphosphate and Related Compounds

| Enzyme | Role | Effect of Regulation |

|---|---|---|

| Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) | Component of the RISC complex, involved in miRNA-mediated gene regulation. | Inhibition by pdTp can disrupt normal gene silencing pathways. medchemexpress.com |

| Poly(ADP-ribose) glycohydrolase (PARG) | Degrades poly(ADP-ribose) (PAR), a key molecule in DNA repair and cell death signaling. | Inhibition leads to PAR accumulation, affecting DNA repair efficiency and signaling. frontiersin.orgfrontiersin.org |

| Nucleoside Diphosphate (B83284) Kinase (NDPK) | Catalyzes the transfer of phosphate (B84403) groups between nucleoside diphosphates and triphosphates, maintaining nucleotide pools. wikipedia.org | Regulation of NDPK can impact the availability of nucleotides for various cellular processes, including DNA synthesis and signaling. nih.gov |

Modulation of Intracellular Signaling Cascade Components

By regulating enzymes like PARG, pdTp indirectly modulates signaling cascades. The accumulation of PAR resulting from PARG inhibition can act as a signaling molecule itself, influencing pathways that respond to cellular stress and DNA damage. medchemexpress.comfrontiersin.org This can lead to the recruitment of different protein complexes to sites of damage, thereby altering the downstream signaling events.

Furthermore, the inhibition of enzymes like SND1 can affect signaling pathways by altering the expression of key regulatory proteins. For instance, inhibiting SND1 with pdTp has been shown to reduce the expression and nuclear translocation of p65, a subunit of the NF-κB transcription factor, which is a central component of inflammatory and cell survival signaling pathways. medchemexpress.com

Impact on Cellular Processes at the Molecular Level

The enzymatic regulation initiated by pdTp has direct consequences on fundamental cellular processes, including gene expression, proliferation, and differentiation, by altering the molecular machinery governing these events.

Influence on Gene Expression Mechanisms (through enzyme inhibition)

The inhibitory action of pdTp on SND1 provides a direct link to the modulation of gene expression. As a component of the RISC complex, SND1 is integral to the process of RNA interference, where miRNAs guide the complex to target mRNAs for degradation or translational repression. medchemexpress.com By inhibiting SND1, pdTp can lead to an upregulation of genes that are normally suppressed by miRNAs, including certain tumor suppressor genes. medchemexpress.com

Moreover, the regulation of nucleotide pools through enzymes like nucleoside diphosphate kinase (NDPK) can indirectly influence gene expression. NDPKs maintain the balance of nucleoside triphosphates, which are the building blocks for RNA synthesis during transcription. wikipedia.org Alterations in this balance can affect the rate and fidelity of transcription.

Effects on Cell Proliferation and Differentiation (mechanistic understanding)

The influence of pdTp and related thymidine nucleotides on cell proliferation is deeply connected to the regulation of DNA synthesis. The salvage pathway for thymidine nucleotides, which involves enzymes like thymidine kinase (TK) and thymidylate kinase, is critical for providing the necessary precursors for DNA replication. wikipedia.orgbohrium.com The activity of TK1, in particular, is tightly correlated with the cell cycle, peaking during the S phase to support DNA synthesis. byu.edu

By influencing the availability of thymidine triphosphate (dTTP), molecules within this pathway can control the rate of cell proliferation. bohrium.com For example, disrupting the normal feedback inhibition of thymidine kinase can lead to altered cellular growth. nih.gov The balance between thymidine's anabolic pathway (leading to DNA synthesis) and its catabolic pathway, catalyzed by thymidine phosphorylase (TP), is crucial for controlling cell proliferation. researchgate.net

Interactions with DNA Replication and Repair Machinery (Non-Clinical)

Thymidine nucleotides are central to the integrity of DNA replication and repair. Thymidine 3',5'-diphosphate and its triphosphate counterpart, dTTP, interact with several components of the DNA maintenance machinery.

Molecules structurally similar to pdTp can inhibit DNA polymerases, the core enzymes of DNA replication and repair. For instance, the analogue 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) shows differential inhibition of DNA polymerases, with polymerase δ being particularly sensitive. nih.gov This suggests that fluctuations in the levels of thymidine nucleotide analogues can directly impact the fidelity and efficiency of both DNA replication and repair synthesis. nih.gov

Furthermore, the process of DNA repair itself is heavily reliant on a steady supply of deoxyribonucleotides. Enzymes like PARG, which is inhibited by pdTp-related compounds, are recruited to sites of DNA damage and are essential for the efficient completion of repair processes such as single-strand and double-strand break repair. frontiersin.orgnih.gov Inhibition of PARG can lead to collapsed replication forks and an increased reliance on repair pathways like homologous recombination. nih.gov The regulation of PAR levels is therefore critical for coordinating the activity of the DNA repair machinery. frontiersin.org

Modulation of DNA Ligase Activity

DNA ligases are critical enzymes responsible for joining breaks in the phosphodiester backbone of DNA, a vital process in DNA replication, repair, and recombination. These enzymes typically utilize ATP or NAD+ as a cofactor to adenylate the 5'-phosphate at a nick, facilitating the subsequent attack by the 3'-hydroxyl group to form a phosphodiester bond.

Currently, there is a lack of specific research findings detailing the modulatory effects of Thymidine 3',5'-diphosphate disodium (B8443419) salt on the activity of DNA ligases. It is plausible that, as a nucleotide analog, it could interact with the nucleotide-binding site of DNA ligases, potentially acting as a competitive inhibitor. However, without experimental data, this remains speculative. The structural features of Thymidine 3',5'-diphosphate, with phosphate groups at both the 3' and 5' positions of the deoxyribose sugar, differ significantly from the substrates and cofactors of DNA ligases, making its role as a direct modulator unclear.

Association with DNA Polymerases (as related to nucleotide pools or regulation)

DNA polymerases are central to DNA replication and repair, synthesizing new DNA strands using a template. The fidelity and efficiency of DNA synthesis are highly dependent on the balanced supply of deoxyribonucleoside triphosphates (dNTPs), which serve as the building blocks for the new DNA strand.

The direct association of Thymidine 3',5'-diphosphate disodium salt with DNA polymerases and its influence on nucleotide pools have not been a prominent subject of investigation. In the broader context of nucleotide metabolism, the levels of various thymidine phosphate derivatives (monophosphate, diphosphate, and triphosphate) are tightly regulated to ensure proper DNA replication. An imbalance in these nucleotide pools can lead to increased mutation rates and genomic instability.

Q & A

Q. What are the recommended methods for synthesizing and purifying Thymidine 3',5'-Diphosphate Disodium Salt in laboratory settings?

Thymidine 3',5'-Diphosphate Disodium Salt can be synthesized via enzymatic phosphorylation of thymidine monophosphate using kinases like pyruvate kinase, with adenosine triphosphate (ATP) as a phosphate donor. Post-synthesis, purification typically involves ion-exchange chromatography or reverse-phase HPLC to remove unreacted substrates and byproducts. For nucleotide derivatives, maintaining anhydrous conditions during synthesis is critical to avoid hydrolysis .

Q. How should Thymidine 3',5'-Diphosphate Disodium Salt be stored to ensure long-term stability?

Store lyophilized powder at -20°C in airtight, desiccated containers to prevent moisture absorption and degradation. In solution, aliquot and store at -80°C to minimize freeze-thaw cycles. Avoid exposure to light and acidic/basic conditions, as nucleoside diphosphates are prone to hydrolysis under extreme pH .

Q. Which analytical techniques are optimal for assessing purity and structural integrity?

- HPLC : Use a C18 column with UV detection at 260–280 nm to quantify purity (≥98% is typical for research-grade compounds) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~447.14 g/mol for similar compounds) and detect impurities .

- NMR : Validate structural integrity via characteristic peaks for thymine, ribose, and phosphate groups .

Q. What safety precautions are necessary when handling this compound?

Wear gloves, lab coats, and eye protection. Avoid inhalation or skin contact, as nucleotide salts may irritate mucous membranes. In case of exposure, rinse thoroughly with water. Follow institutional guidelines for hazardous waste disposal .

Advanced Research Questions

Q. How does Thymidine 3',5'-Diphosphate Disodium Salt interact with enzymes in nucleotide metabolism pathways?

This compound serves as a substrate or inhibitor for enzymes like ribonucleotide reductase , which converts ribonucleotides to deoxyribonucleotides for DNA synthesis. Kinetic studies using radioactive labeling (e.g., ³²P) can quantify enzyme activity. Compare its binding affinity to thymidine triphosphate (TTP) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions in activity data across different biochemical assays?

- Contamination Control : Verify reagent purity via HPLC and test for ATP/ADP contamination, which may skew kinase/phosphatase assays .

- Buffer Optimization : Use Mg²⁺/Mn²⁺-free buffers if studying metal-dependent enzymes, as divalent cations alter nucleotide-enzyme interactions .

- Orthogonal Assays : Cross-validate results using fluorometric (e.g., malachite green for phosphate release) and radiometric methods .

Q. What strategies optimize its use in studying DNA repair or replication mechanisms?

Incorporate Thymidine 3',5'-Diphosphate into in vitro DNA synthesis assays with DNA polymerases (e.g., Taq or Pol δ) to analyze incorporation efficiency. For repair studies, pair with damaged DNA templates (e.g., UV-induced thymine dimers) and measure repair kinetics via gel electrophoresis or qPCR .

Q. How does its stereochemical configuration influence interactions with nucleic acid-processing enzymes?

The 3',5'-diphosphate linkage distinguishes it from 5'-monophosphates or triphosphates. Use X-ray crystallography or molecular docking simulations to compare binding modes in enzyme active sites. For example, the 3'-phosphate may sterically hinder binding to kinases preferring 5'-phosphates .

Methodological Notes

- Enzymatic Assays : Pre-incubate enzymes with Thymidine 3',5'-Diphosphate to establish steady-state kinetics. Use stopped-flow techniques for rapid reaction monitoring .

- Data Interpretation : Normalize activity data against negative controls (e.g., heat-inactivated enzymes) and account for potential allosteric effects .

For further details on nucleotide handling and assay design, consult protocols from Sigma-Aldrich (e.g., enzyme assay kits) or Cytiva safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.